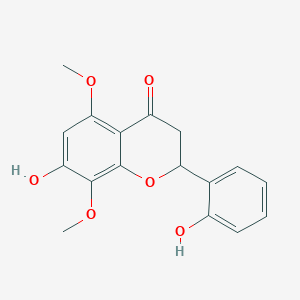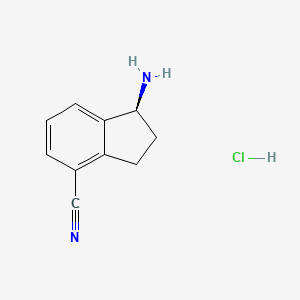
(R)-ethyl 3,4-dihydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-ethyl 3,4-dihydroxybutanoate is an organic compound with the molecular formula C6H12O4 It is a chiral ester derived from butanoic acid, featuring two hydroxyl groups on the third and fourth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-ethyl 3,4-dihydroxybutanoate typically involves the esterification of ®-3,4-dihydroxybutanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
(R)-3,4-dihydroxybutanoic acid+ethanolH2SO4(R)-ethyl 3,4-dihydroxybutanoate+water
Industrial Production Methods
Industrial production of ®-ethyl 3,4-dihydroxybutanoate may involve biocatalytic processes using enzymes to achieve high enantioselectivity. Enzymes such as lipases can be employed to catalyze the esterification reaction under mild conditions, providing a more environmentally friendly and efficient method compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
®-ethyl 3,4-dihydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Tosyl chloride or mesyl chloride can be used to convert hydroxyl groups into better leaving groups for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ®-ethyl 3,4-dioxobutanoate.
Reduction: Formation of ®-3,4-dihydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
®-ethyl 3,4-dihydroxybutanoate is used as a building block in organic synthesis. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, ®-ethyl 3,4-dihydroxybutanoate can be used as a substrate for studying enzyme-catalyzed reactions involving ester hydrolysis and oxidation.
Medicine
Industry
In the industrial sector, ®-ethyl 3,4-dihydroxybutanoate can be used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of ®-ethyl 3,4-dihydroxybutanoate in biological systems involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, resulting in the formation of ®-3,4-dihydroxybutanoic acid and ethanol. The hydroxyl groups on the butanoic acid can further participate in metabolic pathways, contributing to various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(S)-ethyl 3,4-dihydroxybutanoate: The enantiomer of ®-ethyl 3,4-dihydroxybutanoate, differing in the spatial arrangement of the hydroxyl groups.
Ethyl 3,4-dihydroxybutanoate: The racemic mixture containing both ® and (S) enantiomers.
Methyl 3,4-dihydroxybutanoate: A similar compound with a methyl ester group instead of an ethyl ester group.
Uniqueness
®-ethyl 3,4-dihydroxybutanoate is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer and racemic mixture. The presence of two hydroxyl groups also provides additional functionalization sites, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
112635-76-4 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.15708 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












